Ethyl 1-[6-methoxy-3-(4-methoxybenzoyl)quinolin-4-yl]piperidine-4-carboxylate hydrochloride
説明
Ethyl 1-[6-methoxy-3-(4-methoxybenzoyl)quinolin-4-yl]piperidine-4-carboxylate hydrochloride is a synthetic small molecule characterized by a quinoline core substituted with methoxy and 4-methoxybenzoyl groups, linked to a piperidine-4-carboxylate ester. The hydrochloride salt enhances its solubility in polar solvents, making it suitable for pharmaceutical applications.
特性
IUPAC Name |
ethyl 1-[6-methoxy-3-(4-methoxybenzoyl)quinolin-4-yl]piperidine-4-carboxylate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28N2O5.ClH/c1-4-33-26(30)18-11-13-28(14-12-18)24-21-15-20(32-3)9-10-23(21)27-16-22(24)25(29)17-5-7-19(31-2)8-6-17;/h5-10,15-16,18H,4,11-14H2,1-3H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWSMXWFBYBDDQQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)C2=C3C=C(C=CC3=NC=C2C(=O)C4=CC=C(C=C4)OC)OC.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29ClN2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
Ethyl 1-[6-methoxy-3-(4-methoxybenzoyl)quinolin-4-yl]piperidine-4-carboxylate hydrochloride is a synthetic compound with potential biological activities that have garnered interest in pharmacological research. This article explores its chemical properties, biological mechanisms, and relevant research findings.
- Molecular Formula : C26H29ClN2O5
- Molecular Weight : 485.0 g/mol
- IUPAC Name : Ethyl 1-[6-methoxy-3-(4-methoxybenzoyl)quinolin-4-yl]piperidine-4-carboxylate; hydrochloride
- Purity : Typically ≥95% .
The compound is believed to interact with various biological targets, particularly G protein-coupled receptors (GPCRs), which are crucial in mediating physiological responses. GPCRs are involved in numerous signaling pathways and are common targets for drug development. The specific interaction mechanisms of this compound with GPCRs remain to be fully elucidated, but similar compounds often exhibit significant activity through modulation of these receptors .
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of derivatives related to the quinoline structure present in Ethyl 1-[6-methoxy-3-(4-methoxybenzoyl)quinolin-4-yl]piperidine-4-carboxylate hydrochloride. For instance, compounds with similar scaffolds have shown effective inhibition against various bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 µg/mL .
Anticancer Properties
Research has indicated that quinoline derivatives exhibit anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. The compound's structural features may enhance its ability to interact with DNA or inhibit specific enzymes involved in cancer progression. For example, studies on related compounds have demonstrated their effectiveness in targeting cancer cell lines, suggesting that this compound could also possess similar properties .
In Vitro Studies
-
Study on Antimicrobial Efficacy :
- Objective: Evaluate the antimicrobial activity of quinoline derivatives.
- Findings: Compounds similar to Ethyl 1-[6-methoxy-3-(4-methoxybenzoyl)quinolin-4-yl]piperidine-4-carboxylate hydrochloride displayed significant antimicrobial effects, particularly against Gram-positive bacteria.
- MIC Values: Ranged from 3.12 to 12.5 µg/mL compared to controls like ciprofloxacin .
- Anticancer Activity Assessment :
Research Table: Biological Activities of Similar Compounds
科学的研究の応用
Medicinal Chemistry
Ethyl 1-[6-methoxy-3-(4-methoxybenzoyl)quinolin-4-yl]piperidine-4-carboxylate hydrochloride is primarily studied for its potential therapeutic effects:
- Anticancer Activity : Preliminary studies indicate that quinoline derivatives can exhibit cytotoxic effects against various cancer cell lines. For instance, related compounds have shown significant inhibition of tumor growth through mechanisms involving apoptosis and cell cycle arrest .
- Antimicrobial Properties : Research has demonstrated that compounds with similar structures possess antimicrobial activity against a range of pathogens, including bacteria and fungi. For example, derivatives have been tested against Mycobacterium smegmatis and other Gram-negative bacteria .
Neuropharmacology
The compound's structural characteristics suggest potential neuroprotective effects. Studies indicate that related quinoline derivatives may protect neuronal cells from oxidative stress and apoptosis, potentially offering therapeutic avenues for neurodegenerative diseases like Alzheimer's .
Case Study 1: Anticancer Efficacy
In a study conducted by Yasuda et al., several piperidine derivatives were synthesized and evaluated for their anticancer activity. One derivative exhibited potent activity against various tumor cell lines, with mechanisms linked to apoptosis induction and cell cycle arrest. The study emphasized the importance of structural modifications in enhancing biological activity, suggesting that Ethyl 1-[6-methoxy-3-(4-methoxybenzoyl)quinolin-4-yl]piperidine-4-carboxylate hydrochloride could be optimized for improved efficacy .
Case Study 2: Neuroprotective Properties
A study published in MDPI explored the neuroprotective potential of related compounds through in vivo models. The results indicated that these compounds could significantly reduce neurodegeneration markers in animal models of Alzheimer's disease, showcasing their potential for therapeutic applications in neurodegenerative disorders .
類似化合物との比較
Table 1: Structural and Functional Comparison
Key Findings:
Structural Variations: The target compound’s quinoline and dual methoxy groups distinguish it from sulfonamide () or tosyl-substituted analogs (). These groups may enhance DNA intercalation or topoisomerase inhibition, common in anticancer quinolines . Compared to Anileridine (), the absence of a phenyl group at the piperidine-4-position suggests divergent receptor binding profiles, likely avoiding opioid activity.
Synthetic Pathways: The target compound’s synthesis likely involves amide coupling (e.g., EDCI/HOBt) to attach 4-methoxybenzoyl to the quinoline core, analogous to methods in . In contrast, Ethyl 1-benzyl-3-oxo-4-piperidinecarboxylate () is synthesized via alkylation, emphasizing the versatility of piperidine-4-carboxylate intermediates .
Physicochemical Properties :
- The hydrochloride salt of the target compound improves aqueous solubility compared to neutral esters like Ethyl 1-(6-chloropyridazin-3-yl)piperidine-4-carboxylate (), which lacks ionizable groups .
- The 4-methoxybenzoyl group may increase lipophilicity relative to sulfonamide derivatives (), affecting membrane permeability .
Biological Implications: Quinoline derivatives often exhibit antimicrobial or anticancer activity. The target compound’s methoxy groups could reduce metabolic degradation compared to halogenated analogs (e.g., 5-bromopyridinyl in ) .
Research Findings and Contradictions
- However, conflicting evidence exists: sulfonamide analogs () target carbonic anhydrase, whereas quinolines () may bind DNA .
- Synthesis Challenges: highlights the use of lithium diisopropylamide (LDA) in piperidine functionalization, but the target compound’s synthesis may require milder conditions due to its sensitive quinoline moiety .
準備方法
Procedure:
Acetanilide Preparation :
Acetylation of 3-methoxyaniline (1 ) with acetic anhydride yields 3-methoxyacetanilide (2 ) (95% yield).Vilsmeier-Haack Cyclization :
Treatment of 2 with phosphoryl chloride (POCl₃) and dimethylformamide (DMF) at 0–5°C generates 4-chloro-6-methoxyquinoline-3-carbaldehyde (3 ) via electrophilic formylation and cyclization (70% yield).
Key Data :
| Parameter | Value | Source |
|---|---|---|
| Temperature | 0–5°C → 80°C (reflux) | |
| Solvent | DMF/POCl₃ | |
| Yield | 70% |
Piperidine Substitution at C4
Nucleophilic aromatic substitution (NAS) introduces the piperidine moiety. Cetyltrimethylammonium bromide (CTAB) in PEG-400 enhances reactivity.
Procedure:
Piperidine-4-carboxylate Synthesis :
Ethyl piperidine-4-carboxylate is prepared via esterification of piperidine-4-carboxylic acid with ethanol under acidic conditions (85% yield).Quinoline Functionalization :
Reaction of 3 with ethyl piperidine-4-carboxylate in PEG-400/CTAB at 80°C for 6 hours affords ethyl 1-(6-methoxy-3-formylquinolin-4-yl)piperidine-4-carboxylate (4 ) (92% yield).
Key Data :
| Parameter | Value | Source |
|---|---|---|
| Catalyst | CTAB (10 mol%) | |
| Solvent | PEG-400 | |
| Yield | 92% |
Friedel-Crafts Acylation at C3
The 3-formyl group in 4 is replaced with 4-methoxybenzoyl via Friedel-Crafts acylation. Ultrasound irradiation improves reaction efficiency.
Procedure:
Acyl Chloride Preparation :
4-Methoxybenzoic acid is treated with thionyl chloride (SOCl₂) to yield 4-methoxybenzoyl chloride (98% purity).Acylation :
4 reacts with 4-methoxybenzoyl chloride in dichloromethane (DCM) under ultrasound (40 kHz, 50°C, 2 hours), catalyzed by aluminum chloride (AlCl₃). This yields ethyl 1-[6-methoxy-3-(4-methoxybenzoyl)quinolin-4-yl]piperidine-4-carboxylate (5 ) (88% yield).
Key Data :
| Parameter | Value | Source |
|---|---|---|
| Catalyst | AlCl₃ (1.2 equiv) | |
| Ultrasonication | 40 kHz, 50°C | |
| Yield | 88% |
Hydrochloride Salt Formation
The free base (5 ) is converted to its hydrochloride salt for improved stability and solubility.
Procedure:
5 is dissolved in anhydrous ethyl acetate and treated with hydrogen chloride (HCl) gas at 0°C. Precipitation yields the hydrochloride salt (95% purity).
Key Data :
| Parameter | Value | Source |
|---|---|---|
| Solvent | Ethyl acetate | |
| Acid | HCl (gas) | |
| Purity | 95% |
Analytical Characterization
Critical spectroscopic data validate the structure:
¹H NMR (400 MHz, DMSO-d₆) :
δ 8.72 (s, 1H, H2), 8.25 (d, J = 9.0 Hz, 1H, H5), 7.98 (d, J = 8.8 Hz, 2H, benzoyl), 6.95 (d, J = 8.8 Hz, 2H, benzoyl), 4.20 (q, J = 7.1 Hz, 2H, OCH₂CH₃), 3.90 (s, 3H, OCH₃), 3.85 (s, 3H, OCH₃), 3.60–3.45 (m, 4H, piperidine), 2.90–2.70 (m, 2H, piperidine), 1.30 (t, J = 7.1 Hz, 3H, CH₃).
Optimization and Challenges
Q & A
Q. Answer :
- NMR Spectroscopy :
- ¹H NMR : Identify methoxy groups (δ 3.8–4.0 ppm), piperidine protons (δ 1.5–2.5 ppm), and aromatic protons (δ 6.8–8.5 ppm). Splitting patterns confirm substitution on the quinoline ring .
- ¹³C NMR : Carboxylate carbonyl at ~170 ppm and benzoyl carbonyl at ~165 ppm .
- Mass Spectrometry : ESI-MS to verify molecular ion peaks (e.g., [M+H⁺] at m/z 509.2) and fragmentation patterns .
- X-ray Crystallography : SHELX programs refine crystal structures; analyze bond angles (e.g., C4-quinoline–N-piperidine: ~120°) and planarity of the quinoline system .
Advanced: How to resolve contradictions in pharmacological data (e.g., varying IC₅₀ values across studies)?
Q. Answer :
- Assay Variability : Differences in cell lines (e.g., HEK293 vs. CHO) or enzyme sources (recombinant vs. native) affect results. Standardize protocols using WHO-recommended assays .
- Solubility Artifacts : Low aqueous solubility (~5 µM) may skew in vitro results. Use DMSO stock solutions ≤0.1% and validate with LC-MS to exclude aggregation .
- Metabolic Interference : Check for off-target effects via kinase profiling panels (e.g., Eurofins KinaseScan) .
Advanced: What computational strategies predict binding modes with biological targets?
Q. Answer :
- Molecular Docking : Use AutoDock Vina to model interactions with acetylcholinesterase (PDB: 4EY7). The methoxybenzoyl group shows π-π stacking with Trp286, while the piperidine carboxylate forms hydrogen bonds with Glu202 .
- MD Simulations : GROMACS simulations (50 ns) assess stability of ligand-receptor complexes. Root-mean-square deviation (RMSD) >3 Å suggests conformational flexibility .
- Pharmacophore Mapping : Highlight essential features: the quinoline core (hydrophobic), methoxy groups (H-bond acceptors), and carboxylate (negative ionizable) .
Advanced: How to refine crystallographic data when disorder is present in the piperidine ring?
Q. Answer :
- SHELXL Refinement : Apply "ISOR" and "DELU" restraints to manage thermal motion in the piperidine ring. Use "PART" commands to model alternate conformations .
- DFT Calculations : Compare experimental (X-ray) and computed (B3LYP/6-31G*) torsional angles. Deviations >10° indicate unresolved disorder; re-collect data at 100 K .
- Twinned Data : Test for twinning via PLATON’s TwinRotMat. If detected (twin law -h, -k, -l), refine using the HKLF5 format in SHELXL .
Basic: What are the recommended storage conditions to ensure compound stability?
Q. Answer :
- Temperature : Store at –20°C in airtight, amber vials to prevent photodegradation.
- Solubility : Lyophilize as a hydrochloride salt for long-term stability (>2 years). Reconstitute in DMSO for assays .
- Purity Monitoring : Quarterly HPLC analysis (C18 column, 0.1% TFA/ACN gradient) to detect hydrolysis of the ester group (retention time shift >1 min indicates degradation) .
Advanced: How to design SAR studies for optimizing antiviral activity?
Q. Answer :
- Core Modifications : Replace quinoline with isoquinoline to test π-system flexibility. Synthesize analogs with halogen (Cl, F) at C-6; IC₅₀ shifts >10-fold suggest critical steric interactions .
- Substituent Effects : Compare 4-methoxybenzoyl vs. 4-cyanobenzoyl groups. LogP changes >0.5 correlate with membrane permeability in Caco-2 assays .
- In Vivo Validation : Pharmacokinetics in murine models: AUC(0–24h) >500 ng·h/mL and half-life >4 h indicate clinical potential .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
